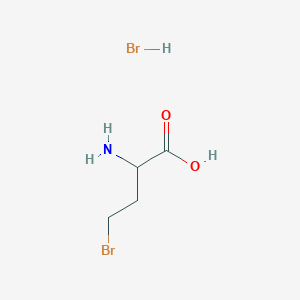

2-Amino-4-bromobutanoic acid hydrobromide

Übersicht

Beschreibung

2-Amino-4-bromobutanoic acid hydrobromide is a compound that has been synthesized from N-Boc-glutamic acid α tert-butyl ester. The synthesis process involves Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide, which is essential to prevent partial racemization. This compound serves as a precursor for the creation of nonnatural amino acids with basic or heterocyclic side chains and can be used to prepare conformationally constrained peptidomimetics .

Synthesis Analysis

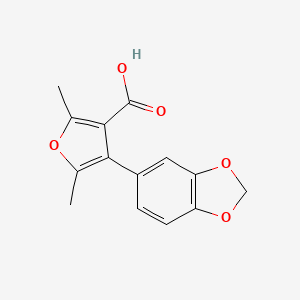

The synthesis of 2-Amino-4-bromobutanoic acid hydrobromide is a multi-step process that begins with the protection of the N-Boc-glutamic acid α tert-butyl ester to avoid racemization. The key step in the synthesis is Barton’s radical decarboxylation, which effectively converts the γ-carboxylic group into a bromide. This intermediate is then reacted with various nucleophiles to yield amino acids with diverse side chains . Other research has explored the synthesis of related compounds, such as the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade , and the synthesis of 3-alkyl-4-aminobutanoic acids through Michael addition and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromobutanoic acid hydrobromide has been characterized by its reactivity with different nucleophiles, which indicates the presence of functional groups that can participate in various chemical reactions. The stereochemistry of related compounds has been determined using X-ray crystallography, as seen in the determination of the (2S, 3R)-configuration of a component in bestatin . This analytical technique could potentially be applied to ascertain the stereochemistry of 2-Amino-4-bromobutanoic acid hydrobromide as well.

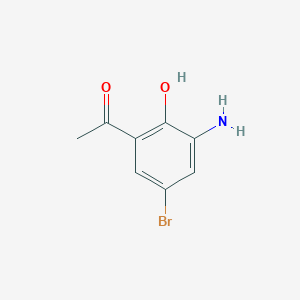

Chemical Reactions Analysis

2-Amino-4-bromobutanoic acid hydrobromide is reactive towards nitrogen, oxygen, and sulfur nucleophiles, which allows for the synthesis of a variety of nonnatural amino acids. These reactions are indicative of the compound's versatility in chemical synthesis. The compound's bromide group is particularly reactive, enabling the formation of peptidomimetics with constrained conformations . Similar reactivity is observed in the synthesis of beta-amino acids containing an aziridine heterocycle and in the conversion of 2-aminobutylisothiourea dihydrobromide isomers to guanidothiols, disulfides, and thiazolines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide are not detailed in the provided papers, the properties of similar compounds can provide some insight. For instance, the solubility, melting point, and spectroscopic properties (such as IR and NMR) are typically characterized to confirm the identity and purity of synthesized compounds . The reactivity of the bromide group in 2-Amino-4-bromobutanoic acid hydrobromide suggests that it would have similar solubility and reactivity properties as other brominated organic compounds.

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis in Medicinal Chemistry

2-Amino-4-bromobutanoic acid hydrobromide plays a crucial role in structural analysis within medicinal chemistry. It was used in the X-ray structure determination of a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. This application is significant for understanding the stereochemistry of amino acid derivatives in pharmaceutical compounds (Nakamura et al., 1976).

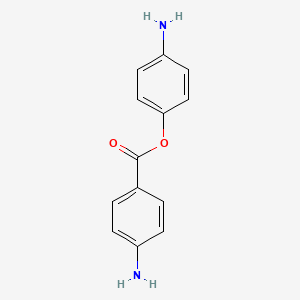

2. Synthesis of Nonnatural Amino Acids

The compound is instrumental in the synthesis of nonnatural amino acids with basic or heterocyclic side chains. Its reactivity with various nitrogen, oxygen, and sulphur nucleophiles allows for the creation of these unique amino acids, which have potential applications in drug development and biochemical research (Ciapetti et al., 1998).

3. Biocatalysis in Amino Acid Synthesis

In the field of biocatalysis, 2-Amino-4-bromobutanoic acid hydrobromide is used for the stereoselective synthesis of amino acids. This involves coupling aldol reactions with transaminations, demonstrating its versatility in enzymatic processes for producing chiral building blocks in organic chemistry (Hernández et al., 2017).

4. Creation of Exotic Amino Acids and Peptides

This compound facilitates the creation of exotic amino acids and conformationally constrained peptides. Its ability to undergo nucleophilic substitution reactions expands the range of possible amino acid derivatives, crucial for innovative peptide synthesis and drug design (Ciapetti et al., 1998).

5. Role in Chemical Synthesis Processes

2-Amino-4-bromobutanoic acid hydrobromide is used in various chemical synthesis processes, such as the preparation of specific pharmaceutical compounds. It serves as a key intermediate in these syntheses, highlighting its importance in complex chemical transformations (Piper et al., 1987).

Safety And Hazards

“2-Amino-4-bromobutanoic acid hydrobromide” causes skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment. In case of skin contact, wash with plenty of water. If eye irritation persists, get medical advice/attention .

Eigenschaften

IUPAC Name |

2-amino-4-bromobutanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMXICGDYZOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

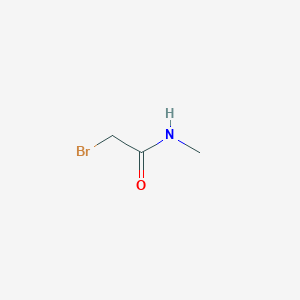

Canonical SMILES |

C(CBr)C(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551717 | |

| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromobutanoic acid hydrobromide | |

CAS RN |

76338-90-4 | |

| Record name | 2-Amino-4-bromobutyric acid hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76338-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)